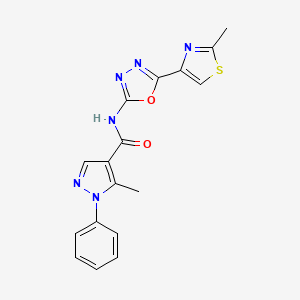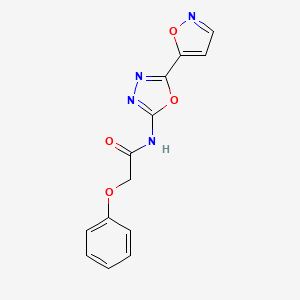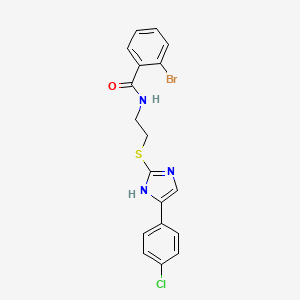![molecular formula C23H30N4OS B2731657 N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-35-8](/img/structure/B2731657.png)
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the compound of interest, has been the subject of various research studies . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these scaffolds often involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is characterized by the presence of a 1,2,4-triazole ring, which is a unique heterocyclic compound . This ring is linked to an adamantane-1-carboxamide group via a methyl bridge.Chemical Reactions Analysis
The 1,2,4-triazole ring in the compound can participate in various chemical reactions due to its unique structure and properties . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Chemical Modifications
The compound and its derivatives have been explored for their potential in catalytic synthesis. For instance, the catalytic synthesis of N-Aryladamantane-1-carboxamides demonstrates the utility of adamantane derivatives in organic synthesis, yielding significant advancements in the field of drug design and material science (Shishkin et al., 2020).
Advanced Material Development
Adamantane and its derivatives are pivotal in the development of new polymeric materials. For example, new polyamide-imides containing pendent adamantyl groups have been synthesized, showcasing the impact of adamantane derivatives on enhancing material properties such as thermal stability and mechanical strength (Liaw & Liaw, 2001).
Pharmaceutical Research
Adamantane derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showing potential as broad-spectrum antibacterial candidates. This highlights their significance in pharmaceutical research for developing new therapeutic agents (Al-Abdullah et al., 2014).
Coordination Chemistry and Catalysis
The use of adamantane-based ligands in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks demonstrates their versatility in coordination chemistry and catalysis. These frameworks have potential applications in catalytic processes, highlighting the multifaceted applications of adamantane derivatives in chemistry (Senchyk et al., 2013).
Analytical and Spectroscopic Studies
Adamantane derivatives are also subjects of analytical and spectroscopic studies, providing insights into their structural and electronic properties. For example, spectral and quantum chemical analysis of specific adamantane-containing compounds has advanced our understanding of their chemical behavior and reactivity, which is crucial for designing materials with desired properties (Al-Ghulikah et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-29-22-26-25-20(27(22)15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXUIAFGVWELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

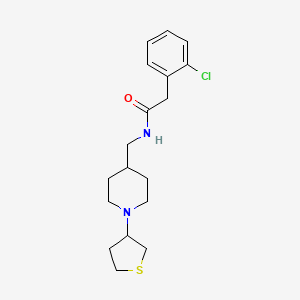
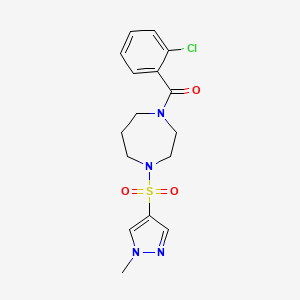
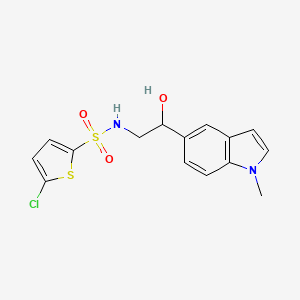
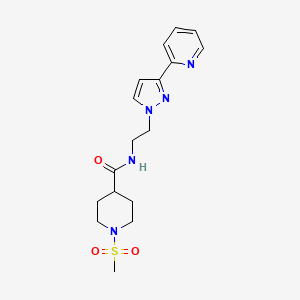
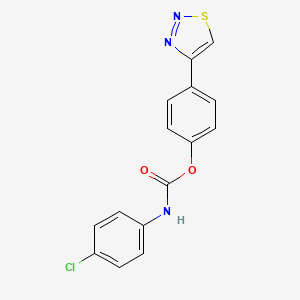
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
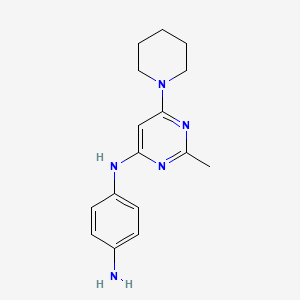
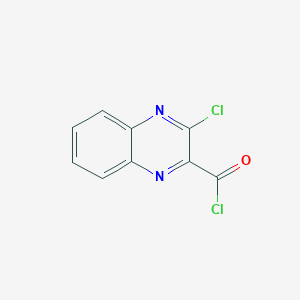

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

